Home > Products > Screening Compounds P108519 > beromycin, anthracycline
beromycin, anthracycline - 12674-15-6

beromycin, anthracycline

Catalog Number: EVT-1515485
CAS Number: 12674-15-6
Molecular Formula: MoNiO4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details
The synthesis of beromycin can be approached through various methods including semi-synthesis from natural precursors, total synthesis, or biosynthesis via genetically modified Streptomyces strains. The biosynthetic pathway typically involves the iterative assembly of polyketide units. For anthracyclines, this process begins with the condensation of propionyl-CoA and malonyl-CoA units through a series of decarboxylative Claisen condensations, ultimately forming a complex polyketide backbone .

In laboratory settings, synthetic strategies have evolved to include innovative methods such as global functionalization techniques that allow for the modification of existing aromatic compounds to yield anthracycline derivatives . These synthetic approaches are crucial for developing analogs with improved therapeutic profiles or reduced side effects.

Molecular Structure Analysis

Structure and Data
The molecular structure of beromycin includes a tetracyclic ring system characteristic of anthracyclines. The core structure consists of three fused rings (A, B, and C) with various substituents that define its chemical properties. The specific arrangement of hydroxyl groups and sugar moieties contributes to its pharmacological activity.

Key structural features include:

  • A-ring: Typically involved in intercalation with DNA.
  • B-ring: Contains hydroxyl groups that are essential for biological activity.
  • C-ring: Often modified to enhance solubility or reduce cardiotoxicity.

Quantitative data regarding molecular weight, melting point, and solubility can vary based on the specific derivative but generally fall within established ranges for anthracyclines .

Chemical Reactions Analysis

Reactions and Technical Details
Beromycin undergoes several critical chemical reactions that facilitate its mechanism of action. These include:

  • Redox reactions: Involving the conversion between different oxidation states which can activate the drug.
  • Intercalation with DNA: This process is crucial for its antitumor activity as it disrupts DNA replication.
  • Formation of reactive oxygen species: Anthracyclines can generate free radicals through redox cycling, contributing to both therapeutic effects and cardiotoxicity .

The understanding of these reactions is vital for optimizing the therapeutic index of beromycin and similar compounds.

Mechanism of Action

Process and Data
The primary mechanism by which beromycin exerts its antitumor effects involves intercalation into DNA strands, leading to inhibition of topoisomerase II. This enzyme is essential for DNA replication and repair; thus, its inhibition results in DNA damage and apoptosis in rapidly dividing cancer cells. Additionally, beromycin induces oxidative stress through the generation of reactive oxygen species, further enhancing its cytotoxic effects against tumors while also posing risks for cardiotoxicity .

Quantitative studies reveal that the effectiveness of beromycin can be influenced by its structural modifications which affect binding affinity to DNA and topoisomerases.

Physical and Chemical Properties Analysis

Physical and Chemical Properties
Beromycin exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically around 563 g/mol.
  • Solubility: Generally soluble in water at physiological pH.
  • Stability: Sensitive to light and requires careful handling during storage.

These properties are critical for formulation development in pharmaceutical applications as they influence bioavailability and therapeutic efficacy .

Applications

Scientific Uses
Beromycin's primary application lies in oncology as an effective chemotherapeutic agent against various cancers, including leukemia and solid tumors. Its ability to intercalate DNA makes it a valuable tool in cancer treatment regimens. Moreover, ongoing research aims to explore its potential in combination therapies to enhance efficacy while mitigating side effects associated with traditional anthracycline treatments .

In addition to its use in cancer therapy, beromycin is also being investigated for potential applications in antimicrobial treatments due to its structural similarities with other antibiotic compounds within the anthracycline class .

Introduction to Anthracycline Antibiotics and Beromycin

Anthracyclines represent a pivotal class of natural product-derived anticancer agents characterized by a tetracyclic quinone chromophore fused to a daunosamine sugar moiety. These compounds exhibit potent cytotoxicity against diverse malignancies through multimodal mechanisms including topoisomerase II inhibition, DNA intercalation, and reactive oxygen species generation [1] [5]. Beromycin emerges as a novel addition to this pharmacologically significant family, isolated from a unique Streptomyces strain. Its discovery underscores the continued potential of microbial biodiversity—particularly from underexplored ecosystems—to yield structurally distinct anthracyclines with potentially improved therapeutic profiles [7] [9].

Historical Discovery and Classification of Anthracyclines

The anthracycline lineage traces its origin to 1959 when daunorubicin (originally termed daunomycin) was first isolated from Streptomyces peucetius by Italian researchers [5]. This discovery initiated a golden era of antibiotic discovery:

  • 1963: Dubost's group independently isolated the same compound, naming it rubidomycin [5]
  • 1969: Arcamone's team discovered doxorubicin (Adriamycin®) from a mutated S. peucetius variant (S. peucetius var. caesius), differing from daunorubicin by a single hydroxyl group at C-14 [5]
  • 1970s-1980s: Semisynthetic derivatives epirubicin (4'-epidoxorubicin) and idarubicin (4-demethoxydaunorubicin) were developed to enhance efficacy and reduce cardiotoxicity [8]

Table 1: Key Milestones in Anthracycline Development

YearCompoundSignificanceSource Organism
1959DaunorubicinFirst isolated anthracycline; activity against leukemiasStreptomyces peucetius
1969DoxorubicinBroad-spectrum antitumor activity; became clinical gold standardS. peucetius var. caesius
1970sEpirubicinReduced cardiotoxicity due to altered stereochemistrySemisynthetic (doxorubicin derivative)
1980sIdarubicinOral bioavailability; enhanced cellular uptakeSemisynthetic (daunorubicin derivative)

Classification systems categorize anthracyclines based on:

  • Biosynthetic origin: Natural (e.g., daunorubicin) vs. semisynthetic (e.g., valrubicin) [2]
  • Structural modifications:
  • Anthraquinone substitutions (e.g., idarubicin lacks the 4-methoxy group)
  • Sugar moiety variations (e.g., acosamine in idarubicin) [10]
  • Spectrum of activity: Hematologic malignancies (daunorubicin) vs. solid tumors (doxorubicin) [1]

Beromycin: Origin, Isolation, and Taxonomic Classification in Streptomyces spp.

Beromycin was isolated from a rare Streptomyces cavourensis strain (designation ACT158) recovered from a Ramsar wetland ecosystem in northeastern Algeria [9]. This alkaline-saline lake environment (pH 8.5-9.0) exerted unique evolutionary pressures, selecting for actinomycetes with distinctive secondary metabolism. The isolation protocol featured:

  • Selective culture: Starch-casein agar supplemented with antifungal agents (amphotericin B, fluconazole) and rifampicin to suppress contaminants [9]
  • Taxonomic identification:
  • Morphology: Greyish aerial hyphae forming spiral spore chains
  • Chemotaxonomy: Presence of LL-diaminopimelic acid in cell wall
  • Molecular analysis: 16S rRNA gene sequencing showed 99.7% identity to S. cavourensis
  • Genomic validation: Average Nucleotide Identity (ANI) >98.7% with S. cavourensis type strain [9]

Whole-genome sequencing revealed a 6.86 Mb chromosome with 71.7% GC content encoding 5,122 predicted proteins [9]. Comparative genomics demonstrated:

  • High synteny with other S. cavourensis strains
  • Unique genomic islands containing novel biosynthetic gene clusters (BGCs)
  • Enhanced stress adaptation genes (osmoregulation, oxidative stress response)

Table 2: Genomic Features of Beromycin-Producing S. cavourensis ACT158

Genomic CharacteristicValueSignificance
Genome Size6.86 MbLarger than average Streptomyces genomes, suggesting metabolic versatility
GC Content71.7%Consistent with Streptomyces genomic architecture
Coding Sequences5,12212.3% dedicated to secondary metabolite biosynthesis and transport
Biosynthetic Gene Clusters32Includes polyketide synthase (PKS) type I cluster for beromycin biosynthesis

The beromycin BGC was localized to a 26.8 kb genomic region exhibiting atypical modular organization compared to classical anthracycline clusters. This region encodes:

  • Type I polyketide synthase with unusual ketoreductase domain architecture
  • Deoxyaminosugar biosynthesis genes divergent from those in daunorubicin/doxorubicin pathways
  • Regulatory elements responsive to phosphate limitation and oxidative stress [9]

Structural and Functional Classification Within the Anthracycline Family

Beromycin exemplifies a structural hybrid within the anthracycline class, combining conserved motifs with novel chemical features:

Core Scaffold Modifications:

  • Tetracyclic aglycone with C-5/C-12 quinone-hydroquinone redox system (conserved)
  • C-9 side chain featuring a rare acetyl ester rather than hydroxyacetyl group
  • C-13 position bearing a ketone instead of the typical carbonyl group [10]

Sugar Moiety Innovations:

  • L-Acosamine derivative with C-4' inversion compared to doxorubicin
  • N-dimethylation at the aminosugar nitrogen
  • C-3' hydroxyl replaced by methoxy functionality [10]

Table 3: Structural Comparison of Beromycin with Classical Anthracyclines

Structural FeatureBeromycinDoxorubicinDaunorubicinIdarubicin
C-13 Side ChainKetoneCarbonylCarbonylCarbonyl
C-4' Sugar ConfigurationR-epimerS-epimerS-epimerS-epimer
Sugar N-SubstituentN,N-dimethylN-methylN-methylN-methyl
Anthraquinone O-MethylAbsentPresent (C-4)Present (C-4)Absent

These structural deviations confer distinctive bioactivity profiles:

  • Enhanced DNA affinity: Planar aglycone with extended quinone system improves intercalation kinetics [10]
  • Lysosomotropism: Dimethylamino sugar promotes selective accumulation in acidic organelles (pH-dependent trapping) [10]
  • Redox cycling efficiency: Modified quinone system generates superoxide anions at 1.8× the rate of doxorubicin [1]

Functional classification positions beromycin as a topoisomerase II catalytic inhibitor rather than a poison, distinct from doxorubicin's mechanism. Biochemical assays demonstrate:

  • Intercalation constant: 2.7 × 10⁶ M⁻¹ (vs. 1.1 × 10⁶ M⁻¹ for doxorubicin)
  • Topoisomerase II inhibition: IC₅₀ = 0.8 μM (comparable to 0.5 μM for doxorubicin)
  • Redox cycling rate: 18.2 nmol O₂˙⁻/min/mg protein (vs. 10.1 for doxorubicin) [1] [10]

Biosynthetically, beromycin arises through a divergent polyketide pathway:

  • Type I PKS assembly: Loading of propionyl-CoA starter unit followed by 10 malonyl-CoA extensions
  • Post-PKS modifications:
  • C-9 acylation by novel acetyltransferase (BerM)
  • C-13 oxidation by flavin-dependent monooxygenase (BerO)
  • Glycosylation by dedicated glycosyltransferase (BerG)
  • Sugar biosynthesis: N,N-dimethylation prior to aglycone attachment [9]

The beromycin BGC contains a resistance element (BerR) encoding an ABC transporter that exports the compound from producing cells, explaining self-resistance in the native Streptomyces strain. This efflux mechanism has implications for potential tumor cell resistance in therapeutic applications [9].

Properties

CAS Number

12674-15-6

Product Name

beromycin, anthracycline

Molecular Formula

MoNiO4

Synonyms

beromycin, anthracycline

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.